Product packaging for Ethyl N-(3-(dibutylamino)propyl)carbamate(Cat. No.:CAS No. 6628-40-6)

Ethyl N-(3-(dibutylamino)propyl)carbamate

Cat. No.: B1361611
CAS No.: 6628-40-6
M. Wt: 258.4 g/mol
InChI Key: WSVWLLGZIDDRMO-UHFFFAOYSA-N
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Description

Definition and General Chemical Characteristics of Carbamate (B1207046) Functional Groups

A carbamate is a functional group in organic chemistry characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. nih.gov The general structure is -O-CO-N<, representing an ester of carbamic acid (NH₂COOH). nih.govwikipedia.org Carbamates can be considered hybrids of esters and amides, and their chemical reactivity often reflects this dual nature. nih.gov

The presence of both an oxygen and a nitrogen atom attached to the carbonyl group leads to resonance stabilization, which imparts significant stability to the carbamate linkage. nih.gov This stability is a key feature, making carbamates generally more resistant to hydrolysis than esters but more susceptible than amides. nih.gov They are notably stable under basic conditions. fiveable.me

The nitrogen atom of a carbamate is typically less nucleophilic and less basic compared to that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. chem-station.com This modulation of the amine's reactivity is a cornerstone of their utility in chemical synthesis. chem-station.com

General Properties of the Carbamate Functional Group

Property Description
Structure Contains an ester and an amide linkage to the same carbonyl group (-O-CO-N<).
Stability Generally stable, particularly under basic conditions, due to resonance. nih.govfiveable.me
Reactivity Reactivity is intermediate between esters and amides. nih.gov

| Physical Properties | The carbamate group can participate in hydrogen bonding, influencing solubility and boiling points. nih.gov |

Positional and Structural Significance of Ethyl N-(3-(dibutylamino)propyl)carbamate as a N-Alkyl-N'-(aminoalkyl)carbamate

This compound is a member of the N-Alkyl-N'-(aminoalkyl)carbamate subclass. Its structure is precisely described by its name:

Ethyl...carbamate : An ethyl group (-CH₂CH₃) is attached to the oxygen atom of the carbamate functional group.

N-(3-(dibutylamino)propyl) : A propyl chain connects the carbamate nitrogen to a tertiary amine. This tertiary amine has two butyl groups attached to its nitrogen atom.

This specific arrangement of substituents on the carbamate core gives the molecule distinct properties. The ethyl group on the oxygen and the substituted propyl chain on the nitrogen make it a disubstituted carbamate. The presence of the tertiary amine at the end of the propyl chain introduces a basic site into the molecule, which can influence its solubility and chemical behavior, particularly in acidic conditions.

Chemical Data for this compound

Identifier Value
CAS Number 6628-40-6
Molecular Formula C₁₄H₃₀N₂O₂
Molecular Weight 258.407 g/mol

| Synonyms | Carbamic acid, [3-(dibutylamino)propyl]-, ethyl ester |

The structure, featuring a carbamate linkage and a tertiary amine, suggests potential applications in areas where modulation of physicochemical properties is important. The dibutylamino group provides significant lipophilicity, while the carbamate and tertiary amine moieties can engage in hydrogen bonding and acid-base interactions.

Academic and Research Significance of the Carbamate Moiety in Organic Synthesis and Chemical Science

The carbamate functional group is of considerable importance in various fields of chemical science, from organic synthesis to medicinal chemistry and materials science. nih.govnih.gov

In organic synthesis, carbamates are most famously used as protecting groups for amines. chem-station.commasterorganicchemistry.com The high reactivity and basicity of amines can interfere with many chemical transformations. By converting an amine to a carbamate, its nucleophilicity is suppressed, allowing other reactions to be carried out on the molecule. chem-station.com A variety of carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), have been developed, each with specific conditions for its removal, enabling complex, multi-step syntheses, particularly in peptide chemistry. chem-station.commasterorganicchemistry.com

In medicinal chemistry, the carbamate group is a key structural motif found in numerous approved drugs and prodrugs. nih.govsemanticscholar.orgresearchgate.net Its stability and ability to act as a bioisostere for the amide bond make it a valuable component in drug design. nih.gov The carbamate moiety can enhance a drug's ability to cross cell membranes and can improve its metabolic stability. nih.govnih.gov Furthermore, carbamates are present in a wide range of biologically active compounds, including insecticides and herbicides, where they often function by inhibiting enzymes like acetylcholinesterase. nih.govwikipedia.org

The carbamate linkage is also the fundamental repeating unit in polyurethanes, a major class of polymers with diverse applications in foams, elastomers, and coatings. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30N2O2 B1361611 Ethyl N-(3-(dibutylamino)propyl)carbamate CAS No. 6628-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[3-(dibutylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-4-7-11-16(12-8-5-2)13-9-10-15-14(17)18-6-3/h4-13H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWLLGZIDDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984819
Record name Ethyl hydrogen [3-(dibutylamino)propyl]carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-40-6
Record name NSC60590
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen [3-(dibutylamino)propyl]carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl N 3 Dibutylamino Propyl Carbamate and Analogous Structures

Foundational Synthetic Routes for Carbamate (B1207046) Esters

The formation of the carbamate ester group (R-O-C(=O)-NR'R'') is a well-studied transformation in organic chemistry. General methods typically involve the reaction of an alcohol with an amine derivative, often facilitated by a carbonyl source.

One fundamental approach to carbamate synthesis involves the carbonylation of amines. This can be achieved through various methods, including oxidative carbonylation where an amine reacts with carbon monoxide and an alcohol in the presence of an oxidant and a catalyst, often based on palladium. acs.orgresearchgate.net For instance, primary amines can be converted to carbamate esters using palladium chloride and di-tert-butyl peroxide. acs.org Another strategy is a three-component coupling reaction involving an amine, carbon dioxide (as the carbonyl source), and an alkyl halide. organic-chemistry.orgnih.gov This method proceeds under mild conditions and can prevent common side reactions like N-alkylation of the amine. organic-chemistry.org The use of reagents like tetraethylammonium hydrogen carbonate also provides a convenient route for converting amines to carbamate esters. acs.org

Method Reactants Key Reagents/Catalysts General Outcome
Oxidative CarbonylationAmine, Alcohol, Carbon MonoxidePalladium-based catalysts, OxidantForms carbamate ester directly
Three-Component CouplingAmine, Carbon Dioxide, Alkyl HalideCesium carbonate, TBAIMild conditions, avoids overalkylation
Direct CarboxylationAmine, CO2, Ortho EsterOrtho EsterGood yields of carbamic esters researcher.life

Alcohols serve as key starting materials in several carbamate synthesis routes. The classical and most direct method involves the reaction of an alcohol with an isocyanate (R-N=C=O). This reaction is typically high-yielding and straightforward. Isocyanates themselves are often generated from primary amines via treatment with phosgene (B1210022) or a phosgene equivalent. A patent describes the preparation of N-substituted ethyl carbamates from an isocyanate raw material. google.com

Alternatively, alcohols can react with carbamoyl (B1232498) chlorides, which are synthesized from secondary amines and phosgene. acs.org Phosgene-free methods are highly desirable and have been developed. For example, alcohols can react with urea (B33335) in the presence of specific catalysts to form N-substituted carbamates. rsc.org Another approach involves the reaction of an alcohol with a carbamate precursor generated in situ from an amine and a carbonyl source like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In fermented beverages, ethyl carbamate forms naturally from the reaction of ethanol with precursors like urea, citrulline, and carbamyl phosphate. researchgate.netnih.govmdpi.commdpi.com

Method Reactants Key Intermediate/Reagent General Outcome
Isocyanate ReactionAlcohol, IsocyanateIsocyanateDirect and high-yielding carbamate formation
Carbamoyl Chloride ReactionAlcohol, Carbamoyl ChlorideCarbamoyl ChlorideVersatile method for various carbamates
Urea-based SynthesisAlcohol, Amine, UreaTiO2–Cr2O3/SiO2 catalystPhosgene-free route to N-substituted carbamates rsc.org
In Situ ActivationAlcohol, Amine1,1'-Carbonyldiimidazole (CDI)One-pot synthesis of carbamates nih.gov

Advanced Synthetic Approaches to N-Substituted Carbamates Bearing Tertiary Amine Moieties

Synthesizing a molecule like Ethyl N-(3-(dibutylamino)propyl)carbamate, which contains both a primary (or secondary) amine-derived carbamate and a separate tertiary amine, often requires more sophisticated strategies to ensure selectivity.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many conditions and its ease of removal under mild acidic conditions. rsc.orgresearchgate.netmasterorganicchemistry.com In the synthesis of complex molecules with multiple amine functionalities, a Boc group can be used to temporarily block a primary or secondary amine while other transformations are carried out. rsc.org

A general strategy would involve protecting a diamine precursor, such as N,N-dibutylpropane-1,3-diamine where one amine is primary and the other is tertiary, with a Boc group on the primary amine. The resulting Boc-protected amine can then undergo reactions at other sites. More commonly, a precursor with a primary amine and a protected secondary amine (which will become the tertiary amine) is used. After the desired modifications, the Boc group is cleaved, typically with an acid like trifluoroacetic acid (TFA), to reveal the free amine, which can then be converted to the target carbamate. masterorganicchemistry.com Recent methods also describe the direct conversion of Boc-protected amines into other carbamates, ureas, or thiocarbamates, sometimes involving an isocyanate intermediate generated in situ. rsc.org

Step Description Typical Reagents
Protection A primary or secondary amine is converted to a Boc-carbamate.Di-tert-butyl dicarbonate (Boc2O), Base (e.g., DMAP) rsc.org
Modification Other chemical transformations are performed on the molecule.Varies depending on the desired modification.
Deprotection The Boc group is removed to regenerate the free amine.Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) masterorganicchemistry.com
Carbamate Formation The deprotected amine reacts to form the final carbamate.e.g., Ethyl chloroformate

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents widely used to facilitate the formation of amide and ester bonds. thieme-connect.depeptide.com While primarily known for peptide synthesis, they can also be applied to carbamate formation, although this is less common. The general principle involves the activation of a carboxylic acid (or a related species) by the carbodiimide (B86325), followed by nucleophilic attack by an amine or alcohol.

In the context of carbamate synthesis, these reagents are more frequently used in multi-step sequences. For example, a carboxylic acid can be coupled with an amine using EDC to form an amide. researchgate.net Peptide coupling reagents like HBTU and PyBOP, which are aminium and phosphonium salts of hydroxybenzotriazole derivatives, are also highly effective for amide bond formation and could be adapted for related transformations. researchgate.netacs.org These reagents work by forming an activated ester intermediate that readily reacts with amines. peptide.com

Coupling Reagent Full Name Primary Use Byproduct Characteristics
DCC N,N'-DicyclohexylcarbodiimidePeptide/Amide synthesisDicyclohexylurea (DCU), insoluble in most organic solvents peptide.com
DIC N,N'-DiisopropylcarbodiimideSolid-phase synthesisDiisopropylurea, more soluble than DCU peptide.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideBioconjugation, aqueous reactionsWater-soluble urea, easily removed by extraction peptide.com
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphatePeptide/Amide synthesisForms active OBt esters researchgate.net

Derivatization and Structural Modification of Precursor Compounds for this compound

The synthesis of the target compound inherently depends on the availability of the key precursor, N,N-dibutylpropane-1,3-diamine. The synthesis of 1,3-diamines is a significant area of organic chemistry. rsc.org Methods for preparing analogous N,N-dialkyl-1,3-propanediamines, such as N,N-dimethyl-1,3-propanediamine (DMAPA), often involve a two-step process. cetjournal.itgoogle.com The first step is typically a Michael addition of a secondary amine (e.g., dimethylamine) to acrylonitrile, forming a N,N-dialkyl-aminopropionitrile. The second step is the catalytic hydrogenation of the nitrile group to the primary amine, often using catalysts like Raney Nickel. cetjournal.it

Structural modifications can be introduced by starting with different secondary amines in the first step or by using different derivatives of acrylonitrile. This allows for the synthesis of a wide range of N¹,N¹-dialkylpropane-1,3-diamines, which can then be converted into a library of analogous carbamate structures.

Step-Economical and Green Chemistry Considerations in the Synthesis of Carbamate Derivatives

The synthesis of carbamates, including structures analogous to this compound, has traditionally relied on hazardous reagents such as phosgene, its derivatives, or isocyanates. nih.govnih.gov These conventional methods raise significant environmental and safety concerns due to the high toxicity and corrosive nature of the reactants. ionike.com In response, modern synthetic chemistry has increasingly focused on developing step-economical and greener alternatives that align with the principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. acs.org

A primary focus of green carbamate synthesis is the replacement of phosgene with more benign carbonyl sources. Carbon dioxide (CO2) has emerged as a particularly attractive alternative, being an abundant, renewable, non-toxic, and non-flammable C1 building block. nih.govnih.gov Methodologies utilizing CO2 often involve a three-component coupling reaction with an amine and an alcohol or an alkyl halide. organic-chemistry.orgrsc.org These reactions are frequently facilitated by catalysts to proceed under mild conditions.

Another green strategy involves the use of alternative, low-toxicity carbonylating agents like dialkyl carbonates (e.g., dimethyl carbonate) and urea. ionike.comrsc.org These approaches avoid the direct handling of hazardous materials and often proceed with high atom economy. The development of one-pot procedures and the use of efficient catalytic systems are central to enhancing the step-economy of these syntheses, thereby minimizing intermediate isolation steps, reducing solvent waste, and lowering energy consumption. nih.govorganic-chemistry.org

Catalytic Approaches Utilizing CO2

The direct conversion of amines, alcohols, and CO2 into carbamates represents a highly atom-economical and environmentally benign route. researchgate.net Various catalytic systems have been developed to facilitate this transformation under mild conditions, avoiding the need for pre-synthesized, hazardous reagents.

One prominent approach involves the use of the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU acts as both a CO2 capture agent and a catalyst for the reaction. nih.govorganic-chemistry.org Continuous-flow methods using DBU have been shown to significantly reduce reaction times and simplify the introduction of gaseous CO2, leading to the formation of carbamates in good yields (45-92%) without the need for column chromatography. nih.gov

Metal-based catalysts have also been extensively explored. For instance, zinc-based heterogeneous catalysts have proven effective for carbamate synthesis at low pressures and temperatures, offering the advantage of being recyclable. nih.gov Similarly, zirconium(IV)-catalyzed exchange processes between dialkyl carbonates and amines provide an efficient route to carbamates. organic-chemistry.org The table below summarizes various catalytic systems employed in CO2-based carbamate synthesis.

Catalyst/Reagent SystemReactantsKey FeaturesYieldsReference
DBUAmine, CO2, Alkyl HalideActs as CO2 capture agent and catalyst; mild conditions.Up to 95% researchgate.net
Cesium Carbonate / TBAIAmine, CO2, Alkyl HalideMild reaction conditions, short reaction times, avoids overalkylation.High organic-chemistry.org
Polymer-bound Zinc(II) complexAmine, CO2Recyclable heterogeneous catalyst; environmentally benign conditions.Good nih.gov
Si(OMe)4 / DBUAmine, CO2 (low concentration)Metal-free system; utilizes low-concentration or exhaust gas CO2.Not specified organic-chemistry.org

Alternative Phosgene-Free Carbonyl Sources

Beyond carbon dioxide, other non-toxic reagents have been successfully employed for the green synthesis of carbamates. These methods offer practical alternatives that avoid the hazards of phosgene while often providing high yields and selectivity.

Dimethyl Carbonate (DMC): As a non-toxic and biodegradable reagent, DMC is a valuable substitute for phosgene. Lanthanum catalysts supported on silica gel (La/SiO2) have been shown to effectively catalyze the reaction between urea derivatives and DMC to produce N-substituted carbamates with high atom economy. ionike.com This heterogeneous catalytic system is efficient for both aliphatic and aromatic urea derivatives, yielding the corresponding carbamates in isolated yields of 81-90%. ionike.com

Urea: Urea serves as a stable, solid, and safe source of carbonyl for carbamate synthesis. The reaction of amines, urea, and alcohols can be catalyzed by mixed-oxide systems, such as TiO2–Cr2O3/SiO2, to produce N-substituted carbamates in excellent yields (95–98%). A key advantage of this method is the reusability of the catalyst without significant loss of activity. rsc.org

Boc-Protected Amines: A novel and cost-effective strategy involves the direct transformation of readily available tert-butoxycarbonyl (Boc)-protected amines into a variety of carbamates. rsc.org This methodology, which can be performed using a simple base like lithium tert-butoxide (t-BuOLi) without the need for metal catalysts, proceeds through an isocyanate intermediate. It represents a significant improvement in sustainability by eliminating hazardous reagents and simplifying the synthetic process. rsc.org

The following table details research findings for these alternative green synthetic routes.

Carbonyl SourceCatalyst/BaseReactantsKey AdvantagesYieldsReference
Urea Derivatives / Dimethyl CarbonateLa/SiO2Aliphatic/Aromatic Urea Derivatives, DMCHigh atom economy; heterogeneous catalyst.81-90% ionike.com
UreaTiO2–Cr2O3/SiO2Amines, Urea, AlcoholsReusable catalyst; high yields.95-98% rsc.org
Boc-Protected Aminet-BuOLiBoc-Amine, AlcoholMetal-free; avoids toxic reagents; cost-effective.High rsc.org
Amides (via Hofmann Rearrangement)Oxone, KCl, NaOHAromatic Amides, AlcoholsGreen oxidation process; single step from amides.Good nih.gov

Atom and Step Economy in Carbamate Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. acs.org

The synthesis of carbamates from CO2, amines, and alcohols is an excellent example of a highly atom-economical reaction, as, in theory, all atoms from the reactants are incorporated into the final product. In contrast, traditional methods using chloroformates generate stoichiometric amounts of hydrochloride waste, significantly lowering the atom economy. nih.gov The Hofmann rearrangement of amides, when performed under green oxidative conditions, also provides a step-economical route to carbamates from readily available precursors. nih.gov

One-pot syntheses further enhance the green profile by reducing the number of sequential steps, minimizing the need for purification of intermediates, and thereby saving solvents, energy, and time. organic-chemistry.org The direct conversion of Boc-protected amines to carbamates, or the three-component coupling using CO2, exemplifies such step-economical approaches that contribute to a more sustainable chemical industry. organic-chemistry.orgrsc.org

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Ethyl N 3 Dibutylamino Propyl Carbamate

Hydrolytic Degradation Mechanisms of Carbamate (B1207046) Esters

The hydrolysis of carbamate esters is a critical degradation pathway, the mechanism of which is highly dependent on the substitution pattern of the carbamate nitrogen. For a secondary carbamate like Ethyl N-(3-(dibutylamino)propyl)carbamate, which possesses a hydrogen atom on the nitrogen, multiple base-catalyzed pathways are possible.

Under basic conditions, carbamates can hydrolyze through two primary competitive mechanisms: the Elimination-Unimolecular conjugate Base (E1cB) pathway and the Base-catalyzed Acyl-substitution (BAc2) pathway. nih.gov

The E1cB mechanism is characteristic of primary and secondary carbamates that have at least one proton on the nitrogen atom. researchgate.netviu.ca The process is initiated by the deprotonation of the carbamate nitrogen by a base (e.g., hydroxide (B78521) ion), forming a carbamate anion (the conjugate base). rsc.orgmasterorganicchemistry.com This is followed by a rate-determining elimination step where the alkoxy group (-OEt in this case) is expelled, generating a transient isocyanate intermediate. rsc.orgresearchgate.net This highly reactive isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide. rsc.orgresearchgate.net Evidence for this mechanism includes the trapping of the isocyanate intermediate in certain reactions. rsc.orgresearchgate.net

The BAc2 mechanism is common for ester hydrolysis and becomes significant for carbamates that are N,N-disubstituted (tertiary carbamates) and thus cannot undergo the initial deprotonation required for the E1cB pathway. viu.carsc.orgslideshare.netchemistnotes.com This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. nih.govchemistnotes.com This attack forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield a carbamic acid. nih.govclemson.edu As with the E1cB pathway, the resulting carbamic acid readily decarboxylates. For secondary carbamates like this compound, the BAc2 pathway can compete with the E1cB mechanism, particularly if the leaving group is poor. rsc.orgresearchgate.net

FeatureE1cB MechanismBAc2 Mechanism
Substrate Requirement Primary or Secondary Carbamate (must have N-H) researchgate.netviu.caAll Carbamates (primary, secondary, tertiary) rsc.org
Initial Step Deprotonation of nitrogen by base to form a conjugate base. masterorganicchemistry.comNucleophilic attack of hydroxide on the carbonyl carbon. nih.gov
Key Intermediate Isocyanate. rsc.orgresearchgate.netTetrahedral intermediate. nih.govclemson.edu
Rate-Determining Step Elimination of the alkoxy/aryloxy group from the conjugate base. rsc.orgmasterorganicchemistry.comclemson.eduFormation of the tetrahedral intermediate. clemson.edu
Final Products Amine, Alcohol, Carbon Dioxide (via carbamic acid). rsc.orgAmine, Alcohol, Carbon Dioxide (via carbamic acid). nih.gov

The rate of hydrolytic degradation of carbamates is profoundly influenced by their molecular structure.

N-Substitution: The degree of substitution on the carbamate nitrogen is a critical factor. Primary carbamates (RNHCOOR') tend to hydrolyze much faster than secondary carbamates (R₂NCOOR') under basic conditions. viu.ca The presence of an N-alkyl group, as in this compound, generally results in a slower hydrolysis rate compared to an unsubstituted or N-aryl carbamate. clemson.edu This is because alkyl groups can sterically hinder the approach of the nucleophile in a BAc2 mechanism and may also electronically influence the acidity of the N-H proton in an E1cB mechanism.

O-Substitution: The nature of the group attached to the ester oxygen also affects stability. Carbamates with aromatic O-substituents (aryl carbamates) are typically much less stable and more reactive towards hydrolysis than their O-alkyl counterparts. nih.gov this compound, being an alkyl ester, is expected to be relatively stable.

Structural FeatureInfluence on Hydrolysis RateRationale
N-Substitution N-H > N-Alkyl > N,N-DialkylN-H allows for fast E1cB pathway; alkyl groups add steric hindrance. viu.caclemson.edu
O-Substitution O-Aryl >> O-AlkylAryloxy groups are better leaving groups, increasing reactivity. nih.gov
N-Alkyl Chain Length Minor effect; longer chains may slightly decrease rate.Increased steric hindrance. chemrxiv.orgresearchgate.net
Functional Groups on N-Alkyl Chain Basic groups (e.g., tertiary amine) can increase the rate.Intramolecular catalysis (anchimeric assistance) is possible, especially at neutral or alkaline pH. rsc.orgrsc.org

Decarboxylation Processes of Carbamates and Corresponding Carbamic Acids

Decarboxylation is a key transformation for carbamates, typically proceeding via an unstable carbamic acid intermediate. nih.gov Carbamic acids are formed during the hydrolysis of carbamates or through the reaction of an amine with carbon dioxide. acs.org These species are generally transient and readily lose carbon dioxide to yield the parent amine. nih.govacs.org

Reactivity of the Tertiary Dibutylamino Group within the Carbamate Framework

As discussed previously, in its free base form, the tertiary amine can act as an internal catalyst for the hydrolysis of the carbamate ester. rsc.orgnih.gov Beyond this, the lone pair of electrons on the nitrogen makes it a nucleophilic center. It can react with electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. The reactivity of this group is generally considered distinct from the carbamate portion, though its proximity allows for the potential intramolecular interactions that influence the stability and reaction pathways of the entire molecule.

Intramolecular Interactions and Conformational Effects on Reactivity

The flexible three-carbon chain connecting the carbamate and the tertiary amine allows the molecule to adopt various conformations. In some of these, the tertiary amino group can be positioned close to the carbamate moiety. This proximity can lead to intramolecular hydrogen bonding between the carbamate N-H proton and the lone pair of the tertiary nitrogen. Such an interaction could stabilize specific conformations, potentially lowering the energy of the system and influencing the acidity of the N-H proton, which is a key factor in the E1cB hydrolysis mechanism. chemrxiv.org Steric hindrance between the bulky butyl groups and the ethyl ester portion could also favor certain conformations, thereby affecting the ease with which external reagents like hydroxide ions can approach the electrophilic carbonyl center.

Advanced Analytical Characterization Techniques for Research on Ethyl N 3 Dibutylamino Propyl Carbamate

Spectroscopic Methods for Comprehensive Structural Elucidation.

Spectroscopic techniques are indispensable for mapping the molecular architecture of Ethyl N-(3-(dibutylamino)propyl)carbamate, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the ethyl group, the n-butyl groups, and the central propyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen).

Expected ¹H NMR Chemical Shifts:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (Butyl) 0.9 - 1.0 Triplet 6H
CH₂ (Ethyl ester) 4.0 - 4.2 Quartet 2H
CH₃ (Ethyl ester) 1.2 - 1.3 Triplet 3H
N-CH₂ (Propyl) 3.1 - 3.3 Quartet 2H
N-CH₂ (Butyl) 2.3 - 2.5 Triplet 4H
Central CH₂ (Propyl) 1.6 - 1.8 Quintet 2H
CH₂CH₂ (Butyl) 1.4 - 1.6 Sextet 4H
CH₂CH₃ (Butyl) 1.3 - 1.4 Sextet 4H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbamate (B1207046) carbonyl carbon is a key diagnostic signal, typically appearing in the 155-165 ppm range. rsc.org The carbons attached to nitrogen and oxygen atoms are also shifted downfield.

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbamate) 156 - 158
O-CH₂ (Ethyl ester) 60 - 62
N-CH₂ (Butyl) 52 - 54
N-CH₂ (Propyl) 48 - 50
N-CH₂-CH₂ (Propyl) 38 - 40
CH₂ (Butyl) 29 - 31
CH₂ (Butyl) 20 - 22
O-CH₂-CH₃ (Ethyl ester) 14 - 16

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons (e.g., between the different CH₂ groups of the butyl and propyl chains), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of Functional Groups.

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. The presence of the carbamate group is identified by the N-H stretching and bending vibrations, as well as the strong carbonyl (C=O) stretch. rsc.org

Expected FT-IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Carbamate 3300 - 3400 Medium
C-H Stretch Alkyl Chains 2850 - 2960 Strong
C=O Stretch Carbamate 1690 - 1720 Strong
N-H Bend Carbamate 1510 - 1540 Medium
C-O Stretch Carbamate Ester 1210 - 1250 Strong

The C=O stretching frequency is particularly diagnostic for the carbamate functional group. researchgate.net The position of this band can provide information about hydrogen bonding and the molecular environment.

Mass Spectrometry (MS) Techniques: ESI-HRMS for Molecular Formula and Fragmentation Pathway Analysis.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly well-suited for this molecule due to its polarity and the presence of a basic nitrogen atom, which is easily protonated.

Molecular Formula Determination: ESI-HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, C₁₄H₃₀N₂O₂ (calculated exact mass of [M+H]⁺ = 259.2380).

Fragmentation Analysis: By inducing fragmentation of the molecular ion (MS/MS), the connectivity of the molecule can be further confirmed. The fragmentation of this compound is expected to be dominated by cleavages adjacent to the tertiary amine (α-cleavage) and within the carbamate group. libretexts.orgyoutube.com

Predicted ESI-MS Fragmentation Pathways:

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
259.24 216.20 C₃H₇ (Propyl radical) [M - C₃H₇]⁺
259.24 186.18 C₄H₉N (Butylamine) [M - C₄H₉N + H]⁺ (from rearrangement)
259.24 158.17 C₅H₁₁NO₂ (Ethyl carbamate) [Dibutylaminopropyl cation]⁺
259.24 128.14 C₇H₁₅NO₂ [Dibutyliminium ion]⁺

The most characteristic fragmentation is the α-cleavage next to the tertiary nitrogen, leading to the formation of a stable iminium ion. The observation of these specific fragments provides strong evidence for the proposed structure.

Chromatographic and Separation Science Applications for Purity and Reaction Monitoring.

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for purity assessment and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations.

HPLC is the premier method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. agilent.coms4science.at

Analytical HPLC: For purity assessment, a reversed-phase HPLC method would be most suitable. The basic tertiary amine in the molecule allows for excellent peak shape and retention on a C18 or C8 stationary phase when using an acidic mobile phase modifier.

Typical Analytical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)

| Injection Volume | 5 - 10 µL |

This method would effectively separate the target compound from more polar or less polar impurities. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide mass confirmation for each peak, aiding in impurity identification. ingenieria-analitica.comhpst.cz

Preparative HPLC: For purification, the analytical method can be scaled up to a larger diameter column. The collected fractions containing the pure compound can be combined and the solvent removed to yield the purified product.

Gas Chromatography (GC) for Volatile Product Analysis (if applicable).

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While many carbamates are known to be thermally labile, making direct GC analysis challenging, the applicability for this compound would depend on its thermal stability. scispec.co.th

If the compound is sufficiently stable, a GC-MS method could be developed. A mid-polarity column (e.g., 5% phenyl polysiloxane) would be appropriate. The high temperature of the GC inlet and column could, however, cause decomposition, potentially leading to the cleavage of the carbamate group.

Applicability Considerations:

Thermal Stability: The primary concern is the potential for thermal degradation in the GC injector and column. This could lead to inaccurate quantification and the appearance of degradation products in the chromatogram.

Derivatization: If direct analysis is not feasible, derivatization could be an option. For example, silylation of the carbamate N-H group could increase thermal stability and volatility.

Alternative Injection Techniques: Using a cool on-column or programmable temperature vaporization (PTV) inlet could minimize thermal stress on the molecule during injection.

Given these considerations, HPLC is generally the more robust and reliable chromatographic method for the analysis of this type of compound. GC would typically be reserved for analyzing volatile starting materials or potential volatile byproducts from the synthesis.

Environmental Fate and Chemical Degradation Pathways of Carbamate Compounds with Relevance to Ethyl N 3 Dibutylamino Propyl Carbamate

Chemical Hydrolysis as a Primary Degradation Route

Chemical hydrolysis is a fundamental degradation pathway for carbamate (B1207046) compounds in the environment. mdpi.com This process involves the cleavage of the carbamate's ester linkage by reaction with water. nih.gov The susceptibility of the carbamate bond to hydrolysis is a key determinant of the compound's environmental persistence. For many carbamate pesticides, hydrolysis is the initial and often rate-limiting step in their breakdown into less complex, and typically less toxic, substances. nih.govnih.gov

The general mechanism for the hydrolysis of a carbamate ester results in the formation of an alcohol, an amine, and carbon dioxide. nih.govresearchgate.net In the specific case of Ethyl N-(3-(dibutylamino)propyl)carbamate, hydrolysis would cleave the ester bond, leading to the products detailed below.

Table 1: Predicted Hydrolysis Reaction of this compound

Reactant Products

The rate and mechanism of this hydrolysis can be influenced by several factors, including the specific structure of the carbamate and the surrounding environmental conditions. clemson.edu

Environmental parameters, most notably pH and temperature, exert a significant influence on the rate of carbamate hydrolysis.

pH: The pH of the surrounding medium is a critical factor. The hydrolysis of carbamates can be catalyzed by both acids and bases, but the base-catalyzed pathway is generally much more significant in the typical pH range of natural environments (pH 6-9). clemson.edu For many carbamates, the rate of hydrolysis increases significantly with increasing pH, making alkaline conditions a key driver for their degradation. researchgate.netresearchgate.net Studies on various carbamate pesticides have consistently shown that alkaline hydrolysis is a dominant degradation mechanism above pH 7 or 8. clemson.eduresearchgate.net This is because the hydroxyl ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the carbamate group and facilitating the cleavage of the ester bond. clemson.edu

Temperature: Like most chemical reactions, the rate of carbamate hydrolysis is temperature-dependent. An increase in temperature generally leads to a substantial increase in the hydrolysis rate. researchgate.net For example, studies on other chemical compounds containing functional groups susceptible to hydrolysis, such as certain antibiotics, have shown that a 10 °C rise in temperature can increase hydrolysis rates by a factor of 2.5 to 3.9. nih.gov This relationship implies that carbamates like this compound would be expected to degrade more rapidly in warmer climates or during summer months.

Table 2: Influence of Environmental Parameters on Carbamate Hydrolysis

Parameter Effect on Hydrolysis Rate Rationale
pH Rate increases significantly in alkaline conditions (high pH). researchgate.netresearchgate.net Base-catalyzed hydrolysis, where OH⁻ acts as a nucleophile, is the dominant mechanism. clemson.edu

| Temperature | Rate increases with increasing temperature. researchgate.net | Higher kinetic energy increases the frequency and energy of collisions between reactant molecules. |

The hydrolysis of carbamates proceeds through the cleavage of the ester or amide linkage. nih.gov For O-aryl substituted carbamates under alkaline conditions, two competing mechanisms are known: a direct nucleophilic attack by a hydroxyl anion on the carbonyl group (BAC2 mechanism) or an elimination-addition mechanism (E1cB) that proceeds through an isocyanate intermediate. nih.gov The latter is particularly relevant for N-monosubstituted carbamates. clemson.edu

For an N,N-disubstituted alkyl carbamate such as this compound, the hydrolysis pathway is expected to involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the ester bond.

The primary, stable products from the complete hydrolysis of this compound are:

Ethanol: The alcohol moiety from the ester portion of the molecule.

N,N-dibutylpropane-1,3-diamine: The disubstituted amine portion of the molecule.

Carbon Dioxide: Released from the unstable carbamic acid intermediate that is formed upon cleavage. acs.org

The formation of an unstable carbamic acid intermediate (in this case, N-(3-(dibutylamino)propyl)carbamic acid) is a key step. This intermediate rapidly decomposes in the aqueous medium to yield the final amine product and carbon dioxide. acs.org

Photochemical Degradation under Environmental Conditions

In addition to hydrolysis, photochemical degradation (photolysis) can be a significant pathway for the breakdown of carbamates in the environment, particularly in surface waters and on the surfaces of soil or plants exposed to sunlight. dss.go.thscispace.com Carbamate compounds can absorb solar radiation, which may lead to the promotion of the molecule to an excited state, followed by chemical transformation. scispace.comscispace.com

The process can occur through:

Direct Photolysis: Where the carbamate molecule itself absorbs light energy, leading to its decomposition. scispace.com

Indirect Photolysis: Where other substances in the environment, such as dissolved organic matter (DOM) or nitrate (B79036) ions, absorb light and produce reactive species (e.g., hydroxyl radicals) that then react with and degrade the carbamate. dss.go.th

The initial step in the photodecomposition of many carbamates is the cleavage of the carbamate group, similar to hydrolysis, leading to the formation of phenols (for aryl carbamates) or alcohols, and carbamic acid, which further decomposes. dss.go.th The subsequent reactions of these intermediates can be complex, leading to a variety of transformation products. dss.go.th

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Beyond hydrolysis and photolysis, other abiotic (non-biological) processes contribute to the transformation of carbamates in soil and water. nih.govfrontiersin.org The persistence of these compounds is influenced by their interaction with environmental matrices. nih.gov

Adsorption: Carbamates can adsorb to soil particles and sediments. The extent of adsorption depends on the compound's chemical properties (like water solubility and polarity) and the characteristics of the soil (such as organic matter content and clay type). nih.govfrontiersin.org While adsorption can decrease the concentration of the carbamate in the water phase and reduce its bioavailability, it can also protect the molecule from degradation processes like hydrolysis and photolysis, potentially increasing its persistence. nih.gov

Catalysis by Surfaces and Ions: The surfaces of clay minerals and metal oxides, commonly found in soils and sediments, can catalyze the hydrolysis of organic compounds. epa.gov Similarly, dissolved metal ions in water can coordinate with the carbamate molecule, making the carbonyl carbon more susceptible to nucleophilic attack and thereby accelerating hydrolysis. rsc.orgresearchgate.net These catalytic effects can significantly shorten the half-life of a carbamate compared to its degradation rate in pure buffered water.

Structure-Degradation Relationship: Role of Alkyl Chain Length and Amine Substitution in Environmental Persistence

The molecular structure of a carbamate is a primary determinant of its environmental stability. acs.orgscilit.com The nature of the substituent groups on both the nitrogen and oxygen atoms of the carbamate functional group dictates its susceptibility to degradation.

N-Substitution: The degree of substitution on the carbamate nitrogen is critical. N,N-disubstituted carbamates are generally more chemically stable towards hydrolysis than N-monosubstituted carbamates. acs.org this compound is an N-disubstituted carbamate (one substituent being the ethyl group of the ester and the other being the 3-(dibutylamino)propyl group). However, focusing on the nitrogen of the carbamic acid core, it is substituted with the 3-(dibutylamino)propyl group. The amine within this substituent is a tertiary amine. Generally, carbamates of the type alkyl-OCO-N(alkyl)₂ are considered to have moderate stability. acs.org

Table 3: General Structure-Degradation Relationships for Carbamates

Structural Feature Influence on Stability/Persistence Rationale
N-monosubstitution Generally less stable to hydrolysis. acs.org The presence of a proton on the nitrogen allows for the E₁cB elimination-addition mechanism, which can be a rapid degradation pathway under basic conditions. nih.gov
N,N-disubstitution Generally more stable to hydrolysis. acs.org This substitution pattern prevents the E₁cB mechanism, leaving the slower direct nucleophilic attack as the primary hydrolysis pathway.
Long/Branched Alkyl Chains Increased stability/persistence. researchgate.netoup.com Increased steric hindrance protects the carbonyl group from nucleophilic attack. Electron-donating effects of alkyl groups reduce the electrophilicity of the carbonyl carbon. researchgate.net
Aromatic O-substituent (Aryl group) Decreased stability/persistence. nih.gov Aryl groups are good leaving groups, which facilitates the cleavage of the ester bond during hydrolysis.

| Aliphatic O-substituent (Alkyl group) | Increased stability/persistence. nih.gov | Alkyl groups are poorer leaving groups compared to aryl groups, making the carbamate ester more resistant to hydrolysis. |

Based on these relationships, this compound, as an O-alkyl, N-substituted carbamate with substantial alkyl chains, is predicted to be relatively persistent in the environment compared to O-aryl or N-monosubstituted carbamates.

Academic and Research Applications of Ethyl N 3 Dibutylamino Propyl Carbamate and Its Structural Class

Utilization as Chemical Intermediates in Multi-Step Organic Synthesis

The stability and reactivity of the carbamate (B1207046) linkage make it an excellent component in the strategic construction of complex organic molecules. Carbamate-bearing compounds are often employed as stable, isolable intermediates in multi-step synthetic sequences. acs.org Their synthesis can be achieved through various reliable chemical methodologies, allowing for their incorporation into diverse molecular frameworks. nih.gov For instance, the reaction of an isocyanate with an alcohol is a common method to form the carbamate group, yielding stable products that can be carried through subsequent reaction steps. researchgate.netmdpi.com The presence of the carbamate can influence the reactivity of nearby functional groups and provide a handle for further transformations, making it a valuable building block for synthetic chemists. acs.org The dual functionality present in molecules like Ethyl N-(3-(dibutylamino)propyl)carbamate—a carbamate and a tertiary amine—offers multiple reaction sites, further enhancing its potential as a versatile intermediate in the synthesis of more elaborate chemical structures.

Role as Protecting Groups for Amines in Complex Chemical Transformations

One of the most crucial roles of the carbamate functional group in organic synthesis is to serve as a protecting group for amines. masterorganicchemistry.comresearchgate.net Amines are nucleophilic and basic, and these properties often interfere with reactions intended for other parts of a molecule. By converting an amine to a carbamate, its nucleophilicity is significantly reduced because the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. nih.govmasterorganicchemistry.com

This strategy is fundamental in areas like peptide synthesis, where the sequential coupling of amino acids requires the temporary masking of the amine group of one amino acid while its carboxylic acid group reacts with the amine of another. masterorganicchemistry.com Several common carbamate-based protecting groups are widely used, each with specific conditions for its removal, allowing for selective deprotection in the presence of other sensitive functionalities. masterorganicchemistry.comsynarchive.com

Protecting GroupAbbreviationTypical Removal Conditions
tert-ButoxycarbonylBocStrong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine) masterorganicchemistry.com

The stability of the carbamate group to a wide variety of reaction conditions, coupled with its straightforward installation and removal, makes it an indispensable tool for managing the reactivity of amines in complex chemical syntheses. masterorganicchemistry.comresearchgate.net

Research into Carbon Dioxide Capture and Conversion Technologies (Mechanistic and Fundamental Chemistry)

The reversible reaction between amines and carbon dioxide (CO₂) to form carbamates is the fundamental chemical principle behind many carbon capture technologies. nih.govresearchgate.net This process is of significant interest for mitigating greenhouse gas emissions. nih.gov Research in this area often involves studying the mechanistic details of CO₂ absorption by aqueous amine solutions. Primary and secondary amines react with CO₂ to form carbamates, while tertiary amines facilitate the formation of bicarbonate. researchgate.net

Contributions to Materials Science: Polyurethane Precursors and Polymer Chemistry Research

The carbamate linkage is the defining chemical bond in polyurethanes, a highly versatile class of polymers. mdpi.com The term "urethane" is synonymous with "carbamate" in the context of polymer chemistry. Traditionally, polyurethanes are synthesized through the reaction of diisocyanates with polyols. However, growing interest in sustainable and isocyanate-free synthetic routes has led to alternative methods where the carbamate linkage is formed differently. mdpi.com

One promising approach involves the reaction of cyclic carbonates with diamines. mdpi.comrwth-aachen.de This reaction opens the cyclic carbonate ring to form a hydroxy carbamate, a molecule containing both a hydroxyl group and a carbamate group. google.com These hydroxy carbamates can then be used as monomers for subsequent polymerization steps. This methodology is directly relevant to the structural class of this compound, as it utilizes diamine precursors. Research in this field focuses on catalyst development, reaction kinetics, and characterizing the properties of the resulting non-isocyanate polyurethanes (NIPUs), which have applications in foams, coatings, and adhesives. mdpi.com

Exploration in Chemical Biology and Ligand Design Studies (focus on chemical basis for interactions)

The carbamate motif is a key structural element in medicinal chemistry and drug design. acs.orgnih.gov Its chemical and metabolic stability, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it an effective surrogate for the more labile peptide bond found in proteins. nih.gov This substitution can improve a drug candidate's pharmacokinetic properties, such as its ability to cross cell membranes and resist enzymatic degradation. acs.org

The carbamate group's role in drug design is often to position other functional groups correctly for optimal interaction with a biological target, such as an enzyme or receptor. nih.govnih.gov The design of novel therapeutic agents frequently involves the strategic placement of carbamate linkages to create molecules that fit precisely into the binding sites of proteins, thereby modulating their biological activity. acs.orgdigitellinc.com

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. The carbamate group imposes a degree of conformational rigidity due to the partial double-bond character of the C-N bond, which results from electron delocalization. nih.gov This leads to the existence of two planar conformations, or rotamers, known as syn and anti. nih.gov

PropertyDescriptionRelevance in Binding Interactions
Conformational RestrictionRotation around the C-N bond is hindered, leading to distinct syn and anti isomers. nih.govReduces the entropic penalty of binding and pre-organizes the ligand for interaction with the target. nih.gov
Hydrogen BondingThe carbamate N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. nih.govForms specific, directional interactions with amino acid residues in a protein's binding site. nih.gov
Chemical StabilityGenerally more resistant to hydrolysis and enzymatic cleavage than ester or amide bonds. acs.orgIncreases the biological half-life of a drug molecule. acs.org
Peptide Bond MimicStructurally similar to an amide bond but with different electronic and stability properties. nih.govUsed to create peptidomimetics with improved drug-like properties. nih.gov

Computational methods like molecular docking and conformational analysis are used to study how these rotamers influence the binding of a carbamate-containing ligand to its target. chemrxiv.org The preference for the syn or anti conformation can be influenced by steric and electronic factors of the substituents and the surrounding solvent environment. nih.gov Understanding these conformational preferences is critical for structure-based drug design, as it allows chemists to design molecules that adopt the optimal geometry to fit into a protein's active site and establish key binding interactions. nih.gov

The specific reactivity and stability of the carbamate group make it a useful component in the design of chemical probes, which are molecules created to detect or study biological processes. acs.org For example, fluorogenic probes have been developed based on carbamate scaffolds. acs.org In one such design, a carbamate group acts as a trigger that "masks" the fluorescence of a dye molecule. acs.org The probe is designed so that the carbamate linker can be cleaved by a specific enzyme or chemical stimulus present in a biological system. acs.org Upon cleavage, a chemical reaction such as a 1,6-elimination cascade occurs, releasing the fluorescent portion of the molecule and causing it to emit light. acs.org This "turn-on" fluorescent response provides a highly sensitive method for detecting the activity of the target stimulus in complex environments, including living cells. acs.org

Q & A

Q. What are the standard synthetic routes for Ethyl N-(3-(dibutylamino)propyl)carbamate, and what reagents are critical for ensuring high yields?

Methodological Answer: The synthesis typically involves coupling a primary amine (e.g., 3-(dibutylamino)propylamine) with ethyl chloroformate or via carbodiimide-mediated reactions. For example, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) is a common coupling agent for carbamate formation under anhydrous conditions . Key reagents include triethylamine (TEA) to neutralize HCl byproducts and dichloromethane (DCM) as a solvent. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the carbamate linkage and dibutylamino group. For instance, the ethyl carbamate group shows characteristic peaks at ~1.2–1.4 ppm (CH3_3) and ~4.1–4.3 ppm (CH2_2O) in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight (e.g., exact mass 273.23 g/mol) and purity .
  • IR Spectroscopy : Stretching vibrations for the carbamate C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) provide structural validation .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel prevent hydrolysis of the carbamate group. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) can identify sensitivity to moisture or oxidation .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) is optimal. Mobile phases often combine acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA) to improve peak resolution. LC-MS using electrospray ionization (ESI) in positive ion mode enhances specificity for trace analysis .

Advanced Research Questions

Q. How can structural modifications of the carbamate group influence the compound’s reactivity or biological activity?

Methodological Answer: Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) or altering the carbamate to an oxamide/urea linkage (as seen in analogs ) can modulate steric hindrance and hydrogen-bonding capacity. For example, oxamide derivatives exhibit stronger interactions with biological targets due to dual hydrogen-bond donors . Computational docking studies (e.g., AutoDock Vina) predict binding affinities before synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar carbamates?

Methodological Answer:

  • Assay Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to control variables.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural Elucidation : X-ray crystallography (if crystalline) or NMR-based conformational analysis clarifies whether stereochemical factors contribute to discrepancies .

Q. How can researchers design mechanistic studies to probe the compound’s role in redox signaling or enzyme inhibition?

Methodological Answer:

  • Probe Design : Synthesize fluorescent derivatives (e.g., by conjugating dansyl chloride) to track cellular localization via confocal microscopy .
  • Kinetic Assays : Measure enzyme inhibition constants (KiK_i) using Michaelis-Menten kinetics with purified enzymes (e.g., acetylcholinesterase) and varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify entropy-driven vs. enthalpy-driven interactions .

Q. What advanced techniques mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Co-Crystallization : Add co-formers (e.g., carboxylic acids) to enhance crystal lattice stability.
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion.
  • Powder XRD Pair Distribution Function (PDF) : Resolve amorphous structures if single crystals are unattainable .

Q. How should hygroscopic intermediates (e.g., 3-(dibutylamino)propylamine) be handled during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps.
  • Drying Agents : Pre-dry solvents over molecular sieves and employ scavengers like trimethylsilyl chloride.
  • Real-Time Monitoring : Inline FTIR or Raman spectroscopy detects water ingress during reactions .

Q. What methodologies are recommended for ecotoxicological profiling of this compound?

Methodological Answer:

  • Acute Toxicity Assays : Use Daphnia magna (water fleas) or zebrafish embryos (OECD guidelines) to determine LC50_{50} values.
  • Bioaccumulation Studies : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods .
  • QSAR Modeling : Predict ecological risks using quantitative structure-activity relationship models validated against EPA datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.